REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])C3C(=CC=CC=3)[C:7](=[O:19])[C:6]=2[C:5]=1[N+]([O-])=O)([O-:3])=[O:2].[N+:23]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)([O-:25])=[O:24]>>[N+:23]([C:26]1[C:31]2[C:7](=[O:19])[C:6]3[C:15](=[CH:16][CH:17]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=3)[C:14](=[O:18])[C:30]=2[CH:29]=[CH:28][CH:27]=1)([O-:25])=[O:24]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
for B hours, the precipitate is filtered off at D° C
|
Type
|
WASH
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Details
|
and washed with 50 ml of nitrobenzene
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=C(C=C3C(C12)=O)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |